molecular formula C6H7ClF2N2 B2924706 (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride CAS No. 2253640-59-2

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride

Cat. No.: B2924706
CAS No.: 2253640-59-2
M. Wt: 180.58
InChI Key: XKTQCXOKCRTQJU-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H7F2N2·HCl. It is a derivative of pyridine, characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyridine ring and a methanamine group at the 3 position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride typically involves the following steps:

    Starting Material: The process begins with 2,6-difluoropyridine.

    Nucleophilic Substitution: The 2,6-difluoropyridine undergoes nucleophilic substitution with a suitable amine source, such as methanamine, under controlled conditions.

    Hydrochloride Formation: The resulting (2,6-Difluoro-3-pyridyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (2,6-Difluoro-3-pyridyl)methanamine.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different substituents replacing the fluorine atoms.

Scientific Research Applications

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-3-pyridyl)methanamine;hydrochloride
  • (3-Pyridyl)methanamine;hydrochloride
  • (2,6-Dichloro-3-pyridyl)methanamine;hydrochloride

Uniqueness

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and its ability to participate in specific chemical reactions, making it distinct from other similar compounds.

Properties

IUPAC Name

(2,6-difluoropyridin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTQCXOKCRTQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CN)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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